

An In-depth Technical Guide to SIMA Phosphoramidite 6-Isomer

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Compound of Interest

Compound Name: SIMA phosphoramidite, 6-isomer

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of SIMA (dichloro-diphenyl-fluorescein) phosphoramidite 6-isomer, a key reagent in the synthesis of fluorescently labeled oligonucleotides.

Core Concepts: Chemical Structure and Properties

SIMA phosphoramidite, 6-isomer, is a derivative of the xanthene dye dichloro-diphenyl-fluorescein. It is widely used for introducing a fluorescent label into synthetic oligonucleotides. The "6-isomer" designation refers to the attachment point on the fluorescein core. The phosphoramidite functional group enables its incorporation into the growing oligonucleotide chain during solid-phase synthesis.

The full chemical name for a common form of 6-SIMA phosphoramidite is [(3',6'-dipivaloyl-2',7'-diphenyl-4,7-dichlorofluoresceinyl)-6-carboxamidoethyl]-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite. This name reveals the key structural components:

- **SIMA dye core:** A dichlorinated diphenyl-fluorescein molecule, which is the fluorophore. The hydroxyl groups are protected with pivaloyl groups.
- **Linker:** A 6-carboxamidoethyl linker connects the dye to the phosphoramidite moiety.

- **Phosphoramidite group:** The reactive portion of the molecule, composed of a phosphine, a diisopropylamine leaving group, and a cyanoethyl protecting group on the phosphorus atom.

SIMA is spectrally similar to HEX (hexachlorofluorescein) but offers enhanced stability under the basic conditions required for oligonucleotide deprotection, making it a more robust alternative.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Variants of SIMA Phosphoramidite

Several variants of SIMA phosphoramidite are commercially available to suit different labeling strategies:

- **Standard SIMA Phosphoramidite (6-isomer):** Used for 5'-terminal labeling of oligonucleotides.
- **SIMA Phosphoramidite, 6-isomer (hydroxyprolinol):** Incorporates a hydroxyprolinol linker, which can modify the spacing and rigidity between the dye and the oligonucleotide.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **SIMA-dT Phosphoramidite, 6-isomer:** Designed to replace a thymidine (dT) residue within the oligonucleotide sequence, allowing for internal labeling.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for different SIMA phosphoramidite variants.

Table 1: General and Chemical Properties

Property	Standard SIMA Phosphoramidite, 6-isomer	SIMA Phosphoramidite, 6-isomer (hydroxyprolinol)	SIMA-dT Phosphoramidite, 6-isomer
Molecular Formula	C58H64Cl2N3O10P	C84H89Cl2N4O14P[1][4][5][7]	C91H95Cl2N6O17P[8]
Molecular Weight	1065.02 g/mol [2]	1480.5 g/mol [4]	1646.7 g/mol [8]
Appearance	White powder[1]	White powder[1]	Not specified
Solubility	Acetonitrile, Dichloromethane (DCM)	Acetonitrile, Dichloromethane (DCM)[4][8]	Acetonitrile, Dichloromethane (DCM)[8]

Table 2: Spectroscopic and Fluorescence Properties

Property	Value
Excitation Maximum (λ_{ex})	531 nm[4][7][8]
Emission Maximum (λ_{em})	555 nm[4][7][8]
Molar Extinction Coefficient (ϵ)	92,300 L·mol ⁻¹ ·cm ⁻¹ [4][7][8]
Fluorescence Quantum Yield (Φ)	0.63[4][7][8]

Table 3: Storage and Stability

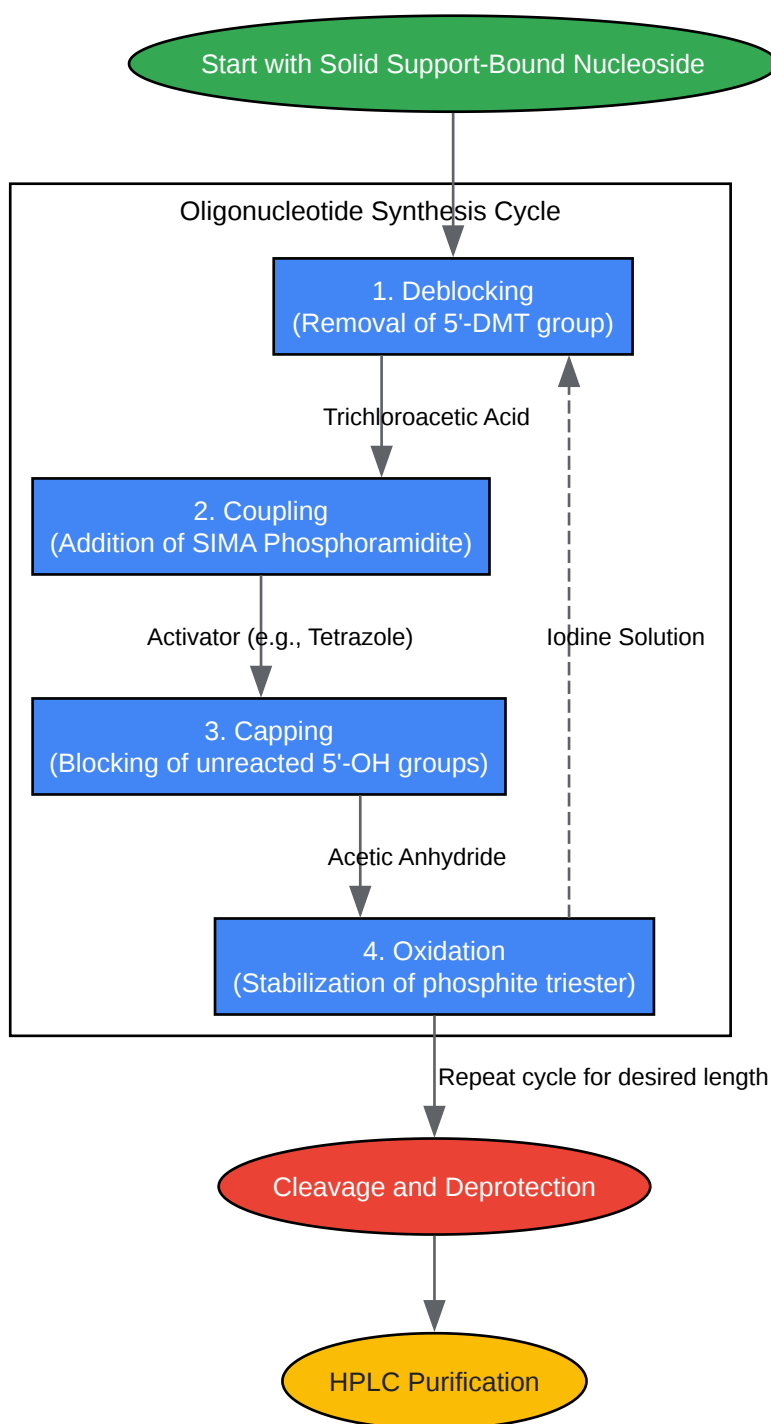
Condition	Recommendation
Storage Temperature	-20°C[1][8][9]
Storage Duration	12 months from receipt when stored at -20°C in the dark.[1][7][9]
Transportation	Can be transported at room temperature for up to 3 weeks.[1][7][9]
Handling	Avoid prolonged exposure to light. Desiccate.[1][7][9]

Experimental Protocols

The following sections provide detailed methodologies for the use of SIMA phosphoramidite in oligonucleotide synthesis.

General Workflow for Fluorescent Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is an automated, cyclical process. The incorporation of a SIMA phosphoramidite follows the same fundamental steps.



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Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

Detailed Coupling Protocol for SIMA Phosphoramidite

- **Reagent Preparation:** Dissolve the SIMA phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
- **Deblocking:** The 5'-dimethoxytrityl (DMT) protecting group of the support-bound oligonucleotide is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).
- **Coupling:** The SIMA phosphoramidite solution is delivered to the synthesis column along with an activator (e.g., tetrazole). The coupling time for standard SIMA phosphoramidite is typically 3 minutes.^{[1][3]} For SIMA-dT phosphoramidite, a longer coupling time of 6 minutes is recommended.^{[9][10]}
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., an iodine solution).

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection and Cleavage Protocol

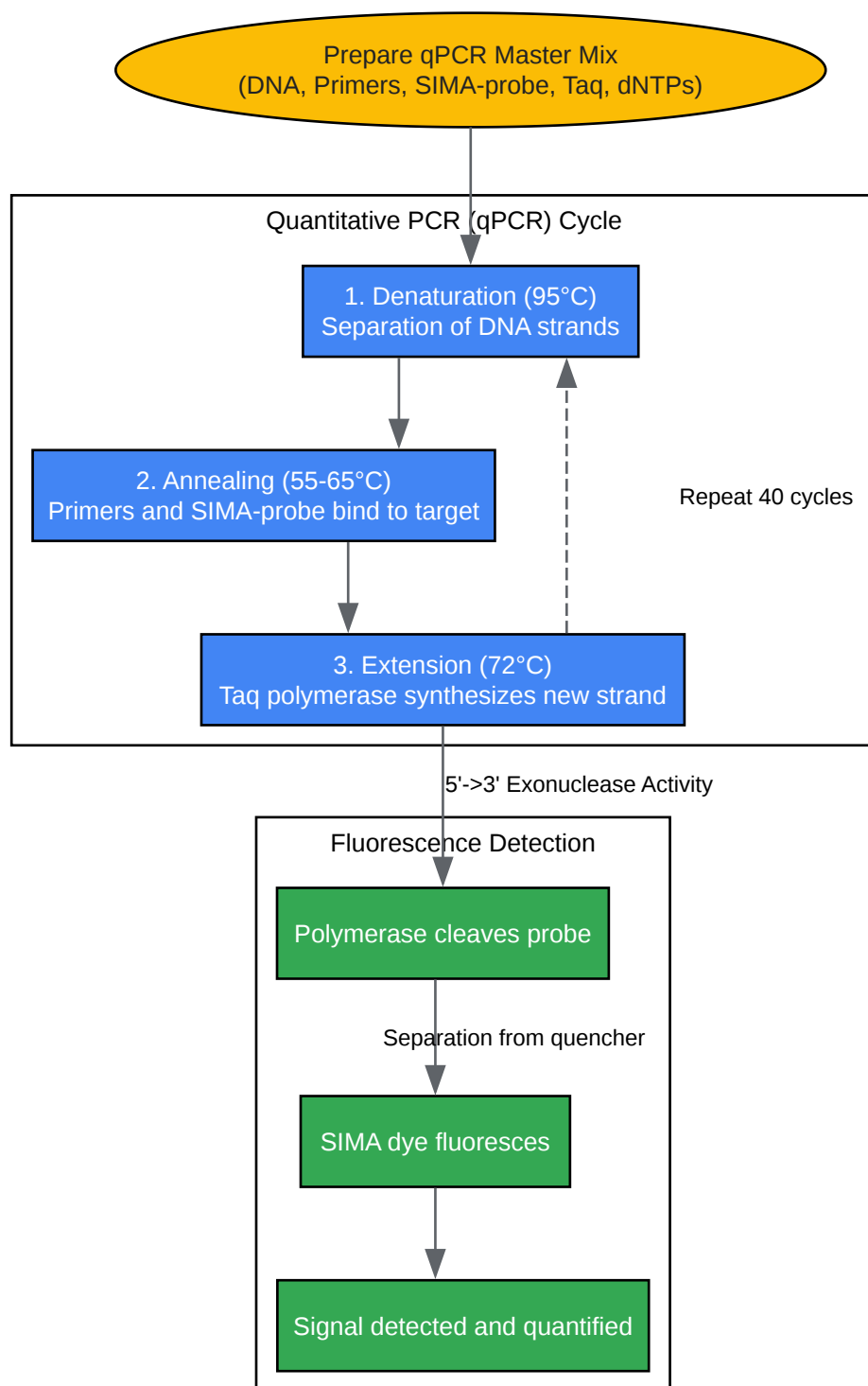
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

- **Standard Deprotection:** Use a solution of 25% ammonium hydroxide. The deprotection time will vary depending on the other nucleobases and their protecting groups.^{[1][3]} SIMA-labeled oligonucleotides are stable in ammonium hydroxide at 55°C overnight.^[3]
- **AMA Deprotection:** For faster deprotection, a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can be used.^{[1][3]} Deprotection with AMA can be carried out for 2 hours at room temperature or for 10 minutes at 65°C.^{[1][3]} SIMA is significantly more stable to AMA treatment than HEX.^[2]
- **Cleavage:** The cleavage from the solid support occurs concurrently with the removal of the base and phosphate protecting groups during the ammonium hydroxide or AMA treatment.

- Purification: The final product is typically purified by High-Performance Liquid Chromatography (HPLC). The presence of the DMT group on the 5'-terminus of the full-length product can be exploited for purification via reverse-phase HPLC.[\[1\]](#)

Application Workflow: Quantitative PCR (qPCR)

SIMA-labeled oligonucleotides are frequently used as probes in quantitative PCR (qPCR) for the detection and quantification of specific DNA sequences.



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